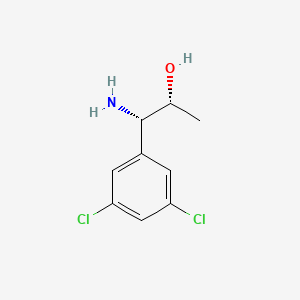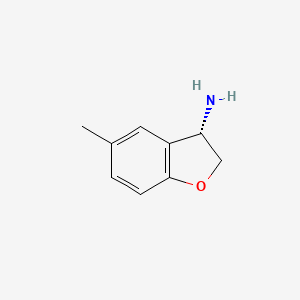
(S)-1-(2-Bromo-6-fluorophenyl)-2,2-dimethylpropan-1-amine hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-(2-Bromo-6-fluorophenyl)-2,2-dimethylpropan-1-amine hydrochloride is a chiral amine compound that features a bromine and fluorine substituent on a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2-Bromo-6-fluorophenyl)-2,2-dimethylpropan-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 2-bromo-6-fluorobenzaldehyde.
Formation of Intermediate: The aldehyde is subjected to a Grignard reaction with isopropylmagnesium chloride to form the corresponding alcohol.
Amine Formation: The alcohol is then converted to the amine via reductive amination using an appropriate amine source and reducing agent.
Resolution: The racemic mixture is resolved to obtain the (S)-enantiomer.
Hydrochloride Salt Formation: Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and automated resolution processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(2-Bromo-6-fluorophenyl)-2,2-dimethylpropan-1-amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine substituents on the phenyl ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.
Coupling Reactions: The compound can undergo coupling reactions with various electrophiles to form new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include substituted phenyl derivatives, imines, and secondary amines, depending on the reaction conditions and reagents used.
Scientific Research Applications
(S)-1-(2-Bromo-6-fluorophenyl)-2,2-dimethylpropan-1-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-1-(2-Bromo-6-fluorophenyl)-2,2-dimethylpropan-1-amine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The bromine and fluorine substituents on the phenyl ring play a crucial role in its binding affinity and selectivity. The compound may modulate the activity of these targets through various pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
®-1-(2-Bromo-6-fluorophenyl)-2,2-dimethylpropan-1-amine hydrochloride: The enantiomer of the compound with different stereochemistry.
2-Bromo-6-fluorophenylacetic acid: A related compound with a carboxylic acid group instead of an amine.
(2-Bromo-6-fluorophenyl)methanol: A compound with a hydroxyl group instead of an amine.
Uniqueness
(S)-1-(2-Bromo-6-fluorophenyl)-2,2-dimethylpropan-1-amine hydrochloride is unique due to its specific stereochemistry and the presence of both bromine and fluorine substituents, which confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C11H16BrClFN |
|---|---|
Molecular Weight |
296.60 g/mol |
IUPAC Name |
(1S)-1-(2-bromo-6-fluorophenyl)-2,2-dimethylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C11H15BrFN.ClH/c1-11(2,3)10(14)9-7(12)5-4-6-8(9)13;/h4-6,10H,14H2,1-3H3;1H/t10-;/m1./s1 |
InChI Key |
UCQZVFUGIMHLBG-HNCPQSOCSA-N |
Isomeric SMILES |
CC(C)(C)[C@@H](C1=C(C=CC=C1Br)F)N.Cl |
Canonical SMILES |
CC(C)(C)C(C1=C(C=CC=C1Br)F)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1R)-1-[3-Chloro-4-(trifluoromethyl)phenyl]prop-2-enylamine](/img/structure/B13043705.png)
![1-(Tert-butyl) 3-ethyl 7-oxa-1-azaspiro[4.4]nonane-1,3-dicarboxylate](/img/structure/B13043713.png)











